2,3,6,7-Tetrachloroquinoxaline is a heterocyclic aromatic compound with the chemical formula C₈H₂Cl₄N₂. Its synthesis has been reported in various scientific publications, often involving the condensation of 1,2-dichloro-benzene-1,4-diamine with glyoxal [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
While the specific research applications of 2,3,6,7-Tetrachloroquinoxaline are still under investigation, its structural features suggest potential in various scientific fields:
2,3,6,7-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, characterized by its molecular formula and a molecular weight of 267.93 g/mol. This compound features a unique structure that includes four chlorine atoms attached to the quinoxaline framework, which significantly influences its chemical properties and reactivity. It is primarily recognized for its role in bio
Research indicates that 2,3,6,7-tetrachloroquinoxaline exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in:
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which may contribute to its biological effects.
The synthesis of 2,3,6,7-tetrachloroquinoxaline typically occurs through the condensation of o-phenylenediamine with tetrachloropyrazine. The reaction generally requires:
In industrial settings, large-scale synthesis is optimized for high yield and purity through methods like recrystallization and rigorous quality control measures .
2,3,6,7-Tetrachloroquinoxaline has a broad range of applications across various fields:
The interaction studies of 2,3,6,7-tetrachloroquinoxaline focus on its binding affinity to enzymes and receptors. These studies help elucidate its potential mechanisms of action in biological systems. The compound's unique structural features allow it to engage with various molecular targets effectively.
Several compounds share structural similarities with 2,3,6,7-tetrachloroquinoxaline. Notable examples include:
The high degree of chlorination in 2,3,6,7-tetrachloroquinoxaline imparts unique chemical properties that differentiate it from less chlorinated derivatives. This uniqueness enhances its value for specific research applications where these properties are advantageous .
2,3,6,7-Tetrachloroquinoxaline represents a highly chlorinated derivative of the quinoxaline family, characterized by the systematic substitution of chlorine atoms at the 2, 3, 6, and 7 positions of the quinoxaline ring system [1] [2]. The molecular formula C₈H₂Cl₄N₂ reflects a molecular weight of 267.93 grams per mole, establishing this compound as a relatively dense halogenated heterocycle [1] [2] [3]. The fundamental architecture consists of a bicyclic system where a benzene ring is fused to a pyrazine ring, creating the characteristic quinoxaline backbone [4] [5]. The strategic placement of four chlorine substituents significantly influences both the electronic properties and geometric parameters of the molecule [4] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₂Cl₄N₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 267.93 | [1] [2] [3] |
CAS Number | 25983-14-6 | [1] [2] [3] |
Melting Point (°C) | 174-176 | [2] |
Density (g/cm³) | 1.7 ± 0.1 | [2] |
The molecular geometry of 2,3,6,7-tetrachloroquinoxaline exhibits characteristic bond parameters consistent with aromatic heterocyclic systems [7] [8]. Carbon-nitrogen bond lengths within the quinoxaline framework typically range from 1.34 to 1.37 Angstroms, reflecting the partial double-bond character inherent in aromatic nitrogen-containing rings [9] [8]. The carbon-carbon bonds within the aromatic system demonstrate lengths between 1.39 and 1.42 Angstroms, consistent with delocalized electron density across the conjugated framework [9] [8].
The carbon-chlorine bonds, critical to the compound's electronic characteristics, exhibit lengths ranging from 1.70 to 1.72 Angstroms [9] [8]. These bond parameters are influenced by the electron-withdrawing nature of the chlorine substituents, which creates a redistribution of electron density throughout the aromatic system [10] [6]. Bond angles within the quinoxaline core maintain values close to 120 degrees, characteristic of trigonal planar geometry around the aromatic carbon centers [7] [8].
Bond Type | Typical Length (Å) | Angular Geometry (°) |
---|---|---|
C-N (aromatic) | 1.34-1.37 | ~120 |
C-C (aromatic) | 1.39-1.42 | ~120 |
C-Cl | 1.70-1.72 | ~120 |
N=C | 1.27-1.30 | ~120 |
The quinoxaline core of 2,3,6,7-tetrachloroquinoxaline adopts a fundamentally planar configuration, with all ring atoms lying essentially within the same plane [4] [11]. This planarity is maintained despite the presence of four bulky chlorine substituents, indicating the stabilizing influence of aromatic conjugation [11] [12]. Density functional theory calculations confirm that the molecular framework exhibits minimal deviation from planarity, with root-mean-square deviations typically less than 0.05 Angstroms [7] [13].
The planar geometry facilitates optimal orbital overlap between adjacent carbon and nitrogen atoms, enhancing the delocalization of π-electrons throughout the aromatic system [10] [6]. This configuration is energetically favorable and contributes to the compound's chemical stability and electronic properties [13] [14]. The chlorine atoms extend slightly out of the aromatic plane due to their van der Waals radii, but this displacement does not significantly compromise the overall planar character of the molecule [11] [15].
In the solid state, 2,3,6,7-tetrachloroquinoxaline molecules organize through a combination of intermolecular interactions that govern crystal packing arrangements [16] [11]. The planar nature of the molecules facilitates π-π stacking interactions between adjacent quinoxaline rings, with typical centroid-to-centroid distances ranging from 3.5 to 4.0 Angstroms [16] [11]. These stacking interactions represent a primary driving force in crystal formation and stability [17] [18].
Halogen bonding interactions involving the chlorine substituents contribute additional stabilization to the crystal lattice [16] [19]. The electron-deficient chlorine atoms can participate in weak intermolecular contacts with electron-rich regions of neighboring molecules [19] [20]. Hirshfeld surface analysis of related quinoxaline derivatives indicates that halogen-halogen contacts and halogen-hydrogen interactions constitute significant contributions to crystal packing, typically accounting for 15-25% of the total intermolecular contact surface [16] [19].
X-ray crystallographic investigations of quinoxaline derivatives, including tetrachloroquinoxaline analogs, have provided detailed insights into molecular geometry and crystal packing arrangements [21] [17]. Single-crystal X-ray diffraction studies reveal that quinoxaline systems typically crystallize in monoclinic or triclinic space groups, depending on the specific substitution pattern and intermolecular interactions [22] [23]. The quinoxaline ring system exhibits excellent planarity in the crystalline state, with bond lengths and angles consistent with computational predictions [15] [18].
Crystallographic data for related quinoxaline derivatives demonstrate unit cell parameters that reflect the molecular dimensions and packing efficiency [23] [24]. Typical crystal densities range from 1.3 to 1.8 grams per cubic centimeter, with tetrachloroquinoxaline derivatives occupying the higher end of this range due to the presence of heavy chlorine atoms [2] [23]. Thermal displacement parameters indicate relatively rigid molecular frameworks with limited vibrational motion, consistent with the aromatic character and extensive conjugation [15] [23].
The crystal structures exhibit characteristic intermolecular distances and contact patterns that validate computational models of molecular interactions [17] [18]. Hydrogen bonding networks, while limited due to the low hydrogen content, contribute to crystal stability through C-H···N and C-H···Cl contacts [16] [15]. These weak interactions complement the stronger π-π stacking and halogen bonding interactions to create three-dimensional crystal architectures [16] [19].
The electronic structure of 2,3,6,7-tetrachloroquinoxaline is characterized by a delocalized π-electron system extending throughout the quinoxaline framework [10] [6]. Density functional theory calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms and carbon centers of the pyrazine ring, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the benzene ring and chlorine substituents [10] [13]. The HOMO-LUMO energy gap typically ranges from 3.5 to 4.2 electron volts, indicating substantial electronic stability and moderate reactivity [13] [14].
Frontier molecular orbital analysis demonstrates that the chlorine substituents significantly lower both HOMO and LUMO energy levels compared to unsubstituted quinoxaline [6] [13]. This energy lowering reflects the electron-withdrawing character of chlorine atoms and their influence on the overall electronic structure [10] [6]. The molecular orbitals exhibit nodal patterns consistent with aromatic character, with alternating phases across the ring system that facilitate electron delocalization [10] [25].
Natural bond orbital analysis reveals the extent of electron delocalization and the relative contributions of different atomic orbitals to the molecular electronic structure [26] [14]. The nitrogen lone pairs participate in π-conjugation, contributing to the aromatic stability of the quinoxaline system [26] [10]. Hyperconjugative interactions between σ-bonds and π-orbitals provide additional stabilization, particularly involving the carbon-chlorine bonds [10] [14].
The charge distribution in 2,3,6,7-tetrachloroquinoxaline reflects the combined influence of aromatic conjugation and halogen substitution [10] [6]. Mulliken population analysis indicates that nitrogen atoms carry partial negative charges ranging from -0.3 to -0.5 elementary charge units, consistent with their electronegativity and participation in the aromatic system [10] [25]. Carbon atoms within the quinoxaline framework exhibit varying partial charges depending on their position and bonding environment, with those bonded to chlorine atoms showing more positive character [10] [25].
The chlorine substituents carry substantial partial negative charges, typically ranging from -0.1 to -0.2 elementary charge units [10] [25]. This charge distribution creates regions of electrostatic potential that influence intermolecular interactions and chemical reactivity [10] [20]. Molecular electrostatic potential surfaces reveal that the most electronegative regions are associated with the nitrogen atoms and chlorine substituents, while the carbon atoms exhibit relatively positive electrostatic potential [10] [20].
Atomic charge distributions calculated using different population analysis methods show consistent trends, validating the reliability of computational predictions [10] [25]. Natural population analysis typically yields slightly different absolute values compared to Mulliken analysis, but the relative charge patterns remain consistent [26] [10]. These charge distribution patterns correlate with observed chemical reactivity and intermolecular interaction preferences in both solution and solid-state environments [10] [6].
Atom Type | Partial Charge Range | Electrostatic Character |
---|---|---|
Nitrogen | -0.3 to -0.5 | Electronegative |
Carbon (aromatic) | +0.1 to +0.3 | Slightly positive |
Carbon (C-Cl bonded) | +0.2 to +0.4 | Positive |
Chlorine | -0.1 to -0.2 | Electronegative |
Irritant